molecular formula C4H10N2O2S B3055816 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione CAS No. 67104-98-7

2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione

Cat. No.: B3055816
CAS No.: 67104-98-7
M. Wt: 150.2 g/mol
InChI Key: QMBKAHXYOGCVSQ-UHFFFAOYSA-N
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Description

2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione is a chemical compound with the molecular formula C₄H₁₀N₂O₂S It is known for its unique structure, which includes a thiadiazolidine ring with an ethyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione typically involves the reaction of ethylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Common solvents include water or ethanol.

    Catalyst: A catalyst such as a transition metal complex may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Purification: Techniques such as distillation or crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiadiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiadiazolidines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes.

    Modulate Receptor Function: By interacting with specific receptors on cell surfaces.

    Pathways Involved: The exact pathways depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1lambda6,2,5-thiadiazolidine-1,1-dione
  • 2-Propyl-1lambda6,2,5-thiadiazolidine-1,1-dione

Uniqueness

2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione is unique due to its ethyl group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Properties

IUPAC Name

2-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-2-6-4-3-5-9(6,7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBKAHXYOGCVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439525
Record name 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67104-98-7
Record name 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67104-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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